Physostigmine salicylate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fisostigmina salicilato se puede sintetizar mediante varios métodos. Un método común implica la reacción de la fisostigmina con ácido salicílico en condiciones controladas. La reacción generalmente requiere un solvente como acetonitrilo y un catalizador para facilitar el proceso .

Métodos de producción industrial: En entornos industriales, la fisostigmina salicilato se produce diluyendo fisostigmina o su forma de sulfato con acetonitrilo y determinando la concentración utilizando cromatografía líquida con detección ultravioleta . Este método garantiza una alta pureza y consistencia en el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La fisostigmina salicilato se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad farmacológica y estabilidad.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar la fisostigmina salicilato.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio para reducir el compuesto.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como los iones hidróxido o las aminas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la fisostigmina, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

La fisostigmina salicilato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en análisis cromatográfico.

Biología: El compuesto se emplea en estudios que involucran la señalización colinérgica y la neurotransmisión.

Medicina: La fisostigmina salicilato se utiliza para tratar el glaucoma, la intoxicación anticolinérgica y los bloqueos neuromusculares.

Mecanismo De Acción

La fisostigmina salicilato ejerce sus efectos inhibiendo la acetilcolinesterasa, la enzima responsable de descomponer la acetilcolina . Al interferir con el metabolismo de la acetilcolina, la fisostigmina salicilato aumenta la concentración de acetilcolina en las sinapsis colinérgicas. Esto lleva a una estimulación mejorada de los receptores nicotínicos y muscarínicos, lo que resulta en una mayor transmisión colinérgica .

Comparación Con Compuestos Similares

La fisostigmina salicilato es única entre los inhibidores de la colinesterasa debido a su capacidad para cruzar la barrera hematoencefálica y su inhibición reversible de la acetilcolinesterasa . Compuestos similares incluyen:

Neostigmina: A diferencia de la fisostigmina, la neostigmina no cruza la barrera hematoencefálica y se utiliza principalmente para aplicaciones periféricas.

Piridostigmina: Similar a la neostigmina, la piridostigmina se utiliza para los efectos colinérgicos periféricos y no cruza la barrera hematoencefálica.

La capacidad de la fisostigmina salicilato para cruzar la barrera hematoencefálica y su inhibición reversible de la acetilcolinesterasa la hacen particularmente valiosa para el tratamiento de afecciones del sistema nervioso central .

Actividad Biológica

Physostigmine salicylate is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This compound is notable for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders, particularly those involving cholinergic dysfunction. This article delves into the biological activity of this compound, exploring its pharmacological properties, clinical applications, and case studies that highlight its efficacy and safety.

This compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at synaptic sites. This mechanism is crucial in treating conditions characterized by reduced cholinergic activity, such as myasthenia gravis and anticholinergic poisoning. The compound also exhibits miotic properties, which are beneficial in treating glaucoma by promoting aqueous humor outflow and reducing intraocular pressure .

Pharmacological Properties

- Chemical Structure : this compound is a carbamate derivative that exhibits high lipid solubility, facilitating its absorption across biological membranes.

- Bioavailability : Despite its effectiveness, this compound has poor bioavailability when administered orally, necessitating alternative routes such as intravenous or intramuscular administration for acute cases .

- Toxicity Profile : The LD50 (lethal dose for 50% of the population) in mice is approximately 3 mg/kg, indicating significant toxicity potential if overdosed. Symptoms of overdose include cholinergic syndrome characterized by excessive salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure .

Clinical Applications

This compound is primarily used in the following contexts:

- Anticholinergic Poisoning : It serves as an antidote for poisoning from anticholinergic agents such as atropine and scopolamine. A retrospective study indicated that early administration can reduce intubation rates and hospital stays in patients with anticholinergic delirium .

- Alzheimer's Disease : Although initially explored for cognitive enhancement in Alzheimer's patients, clinical trials have shown mixed results regarding its efficacy compared to newer acetylcholinesterase inhibitors like donepezil .

- Glaucoma Treatment : Its miotic effect is utilized in managing glaucoma by decreasing intraocular pressure through enhanced aqueous humor drainage .

Case Study 1: Anticholinergic Delirium

A recent case highlighted the successful use of physostigmine in a patient with severe anticholinergic delirium due to tricyclic antidepressant overdose. The patient received an initial bolus followed by a continuous infusion of physostigmine. This approach led to rapid improvement in mental status without requiring intubation, significantly reducing hospital stay length .

Case Study 2: Alzheimer's Disease

In a multicenter trial involving 1,111 patients with mild-to-moderate Alzheimer's disease, this compound was compared to placebo over six weeks. Results showed a statistically significant improvement in cognitive function measured by the Alzheimer Disease Assessment Scale (ADAS), although adverse effects like nausea were prevalent .

Research Findings Summary Table

| Study/Trial | Objective | Results | Adverse Effects |

|---|---|---|---|

| Anticholinergic Delirium Case Study | Evaluate efficacy in TCA overdose | Reduced intubation rates; improved mental status | None reported |

| Alzheimer's Disease Trial | Assess cognitive improvement | 1.75 points higher on ADAS (p = 0.003) | Nausea (47%), vomiting |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying physostigmine salicylate in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. Use flurazepam hydrochloride as an internal standard to account for variability. The method involves dissolving samples in acetonitrile, baseline correction from 350–650 nm, and calculating concentrations via response ratios relative to standards. System suitability criteria include resolution >2.0 between physostigmine and degradation products .

Q. How is this compound’s solubility optimized for in vitro bioactivity assays?

Methodological Answer: Prepare stock solutions in ethanol, DMSO, or acetonitrile (33.33 mg/mL, ~80.61 mM) with ultrasonic assistance. For aqueous buffers, dilute to ≤1 mM to avoid precipitation. Validate solubility via UV-Vis spectroscopy and account for pH-dependent stability (e.g., degradation at neutral pH) .

Q. What are the primary pharmacological targets and mechanisms of this compound?

Methodological Answer: this compound reversibly inhibits acetylcholinesterase (AChE) by forming a carbamylated enzyme complex, prolonging acetylcholine activity. Central effects (e.g., cognitive enhancement) arise from blood-brain barrier penetration, distinguishing it from quaternary ammonium inhibitors like neostigmine. Validate AChE inhibition via Ellman’s assay or radiometric methods .

Advanced Research Questions

Q. How can D-optimal mixture design optimize sublingual tablet formulations of this compound?

Methodological Answer: Use polyvinyl pyrrolidone (PVP K10), lactose, starch 1500, and sodium starch glycolate as independent variables. Apply constraints (e.g., 0–94.8% excipient range) and evaluate responses (hardness, disintegration time, friability) via a special cubic model. Generate response surface plots to identify optimal excipient ratios. Validate using accelerated stability studies (40°C/75% RH) and dissolution testing in simulated saliva (pH 6.8) .

Q. How do researchers address interindividual variability in this compound pharmacokinetics during clinical trials?

Methodological Answer: Conduct population pharmacokinetic modeling with covariates like age, CYP2D6 genotype, and blood-brain barrier integrity. Use sparse sampling in Phase II/III trials and NONMEM software for analysis. Note: Oral bioavailability ranges from 5.2–11.7%, necessitating subcutaneous or intravenous administration for consistent exposure .

Q. What experimental strategies resolve contradictions in cognitive outcomes from Alzheimer’s disease trials using this compound?

Methodological Answer: Implement dose-enrichment phases (e.g., 24–30 mg/day) to identify responders. Use co-primary endpoints: Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinician’s Interview-Based Impression of Change (CIBIC+). Address gastrointestinal side effects (47% incidence) via extended-release formulations or adjunct antiemetics .

Q. How is accelerated stability testing performed for this compound formulations?

Methodological Answer: Store tablets at 40°C ± 2°C/75% ± 5% RH for 6 months. Monitor degradation products (e.g., rubreserine) via HPLC and colorimetric analysis. Acceptable thresholds: ≤5% degradation, disintegration time ≤30 seconds, and hardness ≥4 kg/cm². Protect from light to prevent photolytic degradation .

Q. What in vivo models validate this compound’s efficacy in reversing anticholinergic toxicity?

Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) injected with scopolamine to induce delirium. Administer this compound (0.1–0.3 mg/kg s.c.) and assess latency to emerge from anesthesia or Morris water maze performance. Compare central vs. peripheral effects using brain microdialysis for acetylcholine quantification .

Q. Methodological Considerations Table

Propiedades

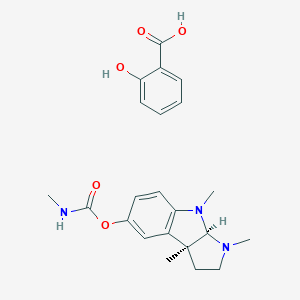

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-64-7 | |

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.